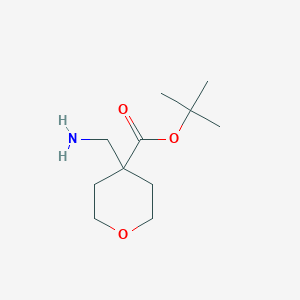
tert-Butyl-4-(Aminomethyl)oxan-4-carboxylat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate” is C11H22N2O3 . This compound belongs to the class of organic compounds known as tetrahydropyrans .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate” are not available, it’s worth noting that similar compounds often participate in reactions with amines and carboxylates .Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Entwicklung
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre Struktur ist besonders nützlich für die Entwicklung von Medikamenten, da sie eine tert-Butylgruppe enthält, die leicht entschützt werden kann, und eine Aminomethylgruppe, die eine Stelle für die weitere Funktionalisierung bietet. Beispielsweise wurde sie bei der Entwicklung von Inhibitoren für die mTOR-Kinase eingesetzt, die für die Krebsbehandlung von Bedeutung sind .
Studien zur Enzymkatalyse
Forscher verwenden diese Verbindung, um die Mechanismen der Enzymkatalyse zu untersuchen. Ihre Struktur ermöglicht es ihr, als Nachahmung oder Inhibitor von natürlichen Substraten zu fungieren und so Einblicke in die Wechselwirkungen zwischen Enzym und Substrat und das Design von Enzyminhibitoren zu liefern.
Biologische Bewertung
Die Derivate der Verbindung wurden auf ihre antibakterielle und antimykotische Aktivität untersucht. Diese Studien sind entscheidend für die Entdeckung neuer Antibiotika und Antimykotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Studien zu Protein-Protein-Wechselwirkungen
Im Bereich der Biochemie wird diese Verbindung verwendet, um Protein-Protein-Wechselwirkungen zu untersuchen. Ihre Fähigkeit, in größere Moleküle eingebaut zu werden, macht sie zu einem wertvollen Werkzeug, um die Wechselwirkungen zu untersuchen, die zelluläre Prozesse regulieren.
PROTAC-Entwicklung
Die Verbindung ist auch bei der Entwicklung von PROTACs (Proteolysis Targeting Chimeras) von Bedeutung, bei denen es sich um Moleküle handelt, die dazu bestimmt sind, den Abbau bestimmter Proteine zu induzieren. Sie dient als Linker, der das Protein-bindende Segment mit dem E3-Ligase-rekrutierenden Segment verbindet, was für den Prozess des gezielten Proteinabbaus unerlässlich ist .
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAIIHLJHYVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

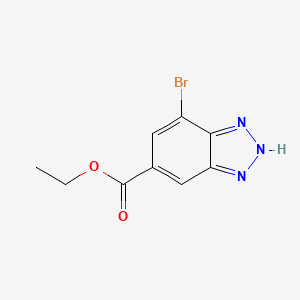

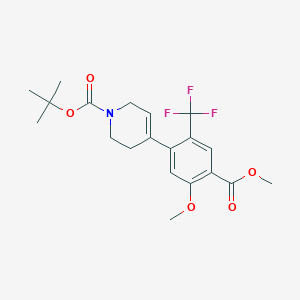
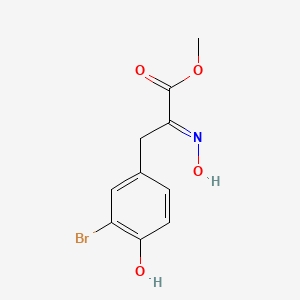

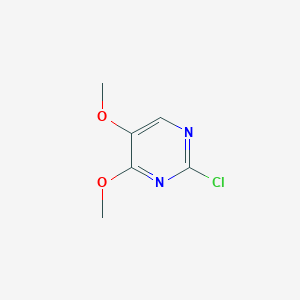
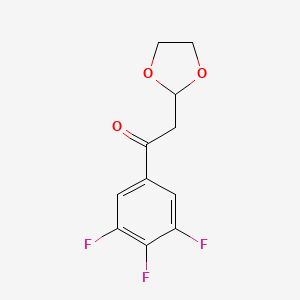
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)

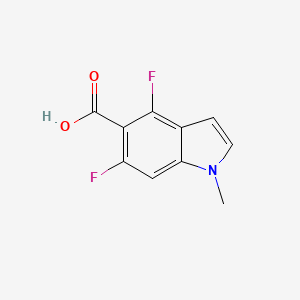
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)